4-Nitronaphthalene-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitronaphthalene-2,6-dicarboxylic acid is an organic compound with the molecular formula C12H7NO6 It is a derivative of naphthalene, characterized by the presence of two carboxylic acid groups at the 2 and 6 positions, and a nitro group at the 4 position
Vorbereitungsmethoden
The synthesis of 4-nitronaphthalene-2,6-dicarboxylic acid typically involves the nitration of naphthalene-2,6-dicarboxylic acid. The process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4 position.
Industrial production methods may involve the catalytic oxidation of alkylnaphthalenes, followed by nitration. The use of homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions is also a promising approach due to its high selectivity and fewer steps involved .
Analyse Chemischer Reaktionen
4-Nitronaphthalene-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, zinc powder, and ammonium chloride. Major products formed from these reactions include amino derivatives and various substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
4-Nitronaphthalene-2,6-dicarboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-nitronaphthalene-2,6-dicarboxylic acid involves its interaction with molecular targets such as hemoglobin subunit alpha and hemoglobin subunit beta. The compound acts as an inhibitor, affecting the function of these proteins . The pathways involved in its action include the inhibition of protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Nitronaphthalene-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
2,6-Naphthalenedicarboxylic acid: Lacks the nitro group and is primarily used in the production of polyesters.
4-Nitronaphthalene-1,8-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions, leading to different chemical properties and applications.
Biphenyl-4,4′-dicarboxylic acid: Another dicarboxylic acid with a biphenyl structure, used in the synthesis of polyesters and other polymers.
Eigenschaften
Molekularformel |
C12H7NO6 |
---|---|
Molekulargewicht |
261.19 g/mol |
IUPAC-Name |
4-nitronaphthalene-2,6-dicarboxylic acid |
InChI |
InChI=1S/C12H7NO6/c14-11(15)7-2-1-6-3-8(12(16)17)5-10(13(18)19)9(6)4-7/h1-5H,(H,14,15)(H,16,17) |
InChI-Schlüssel |
ZXKSKEVTGBNMBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.